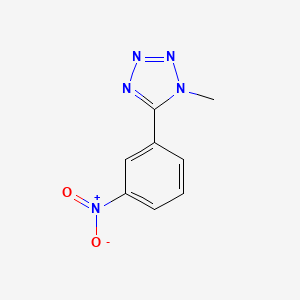

1-methyl-5-(3-nitrophenyl)-1H-Tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-(3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAFKWWKUGJFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554947 | |

| Record name | 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69746-32-3 | |

| Record name | 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,5 Disubstituted Tetrazoles in Contemporary Heterocyclic Chemistry

The tetrazole motif is a significant scaffold in various scientific fields, including medicine, biochemistry, and materials science. acs.org Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. thieme-connect.comwikipedia.org Among the different isomers, 1,5-disubstituted tetrazoles have garnered substantial attention in contemporary heterocyclic chemistry due to their unique chemical properties and versatile applications.

A primary reason for their significance is their role as a bioisostere for the cis-amide bond in peptidomimetics. acs.org This structural mimicry allows for the development of drug candidates with improved metabolic stability and pharmacokinetic profiles. acs.orgmdpi.com The tetrazole ring is chemically stable across a wide pH range and resistant to many oxidizing and reducing agents. thieme-connect.com This stability makes them valuable components in the design of novel therapeutic agents.

The applications of 1,5-disubstituted tetrazoles are extensive and diverse, as highlighted in numerous research findings. They are integral to the development of compounds with a wide array of biological activities.

Table 1: Reported Biological Activities of 1,5-Disubstituted Tetrazole Derivatives

| Biological Activity | Reference |

|---|---|

| NAD(P)H Oxidase Inhibitors | nanomedicine-rj.com |

| Potential TNF-α Inhibitors | nanomedicine-rj.com |

| Hepatitis C Virus (HCV) Protease Inhibitors | nanomedicine-rj.com |

| Selective COX-2 Inhibitors | nanomedicine-rj.com |

| Anti-inflammatory | mdpi.com |

| Antiviral (e.g., HIV) | mdpi.com |

| Antibiotics | mdpi.com |

| Antiulcer | mdpi.com |

| Anxiolytic | mdpi.com |

| Anti-tubercular | mdpi.com |

Beyond medicinal chemistry, these compounds are investigated in materials science. Their high nitrogen content contributes to a high energy of formation, making them candidates for use as components in propellants and gas generators for applications like automobile airbags. acs.orgwikipedia.orgnanomedicine-rj.com The nitrogen-rich nature allows for the production of non-toxic reaction products like nitrogen gas and water. wikipedia.org The development of efficient synthetic routes, such as the Ugi-azide multicomponent reaction and [3+2] cycloaddition reactions, has further fueled research into this class of heterocyles. mdpi.comnih.gov

Overview of the 1 Methyl 5 3 Nitrophenyl 1h Tetrazole Compound Class and Research Relevance

1-methyl-5-(3-nitrophenyl)-1H-tetrazole is a specific example of a 1,5-disubstituted tetrazole. Its structure features a methyl group at the N-1 position of the tetrazole ring and a 3-nitrophenyl group attached to the C-5 position.

Table 2: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₅O₂ nist.gov |

| Molecular Weight | 205.1735 g/mol nist.gov |

| CAS Registry Number | 69746-32-3 nist.gov |

| IUPAC Name | this compound |

The structural features of this compound class are of significant research interest. The substitution pattern is fixed, with the methyl group on the N-1 nitrogen, which prevents the tautomerism often observed in N-unsubstituted tetrazoles. wikipedia.org This fixed isomerism is crucial for designing molecules that can interact with biological targets in a specific and predictable manner.

The presence of the 3-nitrophenyl group significantly influences the compound's electronic properties. The nitro group is a strong electron-withdrawing group, which can modulate the acidity of the tetrazole ring and its potential to engage in intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental in both crystal engineering and drug-receptor binding.

The research relevance of the this compound class lies in its potential as a pharmacophoric fragment in drug design and as a building block in materials science. nih.gov While specific applications of this exact molecule are not extensively detailed in the literature, studies on closely related nitrophenyl-substituted tetrazoles, such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole and 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, have focused on their synthesis and detailed crystallographic analysis. nih.govresearchgate.netresearchgate.net This research indicates a scientific interest in understanding the solid-state structures and intermolecular forces that govern these molecules, which is vital for the rational design of new materials and pharmaceuticals.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole |

Advanced Structural Characterization and Conformational Analysis of 1 Methyl 5 3 Nitrophenyl 1h Tetrazole

Spectroscopic Investigations of Molecular Structure and Dynamics

Spectroscopic techniques are fundamental to understanding the molecular structure and behavior of chemical compounds. However, detailed experimental spectra and their interpretations for 1-methyl-5-(3-nitrophenyl)-1H-tetrazole are not extensively reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

The proton NMR (¹H NMR) spectrum would be expected to show signals for the methyl group protons and the four aromatic protons on the 3-nitrophenyl ring. The methyl group protons would likely appear as a singlet, significantly downfield due to the electron-withdrawing nature of the tetrazole ring. The aromatic protons would exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring.

The carbon NMR (¹³C NMR) spectrum would show distinct signals for the methyl carbon, the quaternary carbon of the tetrazole ring, and the carbons of the 3-nitrophenyl ring. The chemical shift of the tetrazole ring carbon would be a key indicator of the electronic environment.

Tautomerism is a key consideration for tetrazoles. However, in this compound, the methylation at the N1 position precludes the common proton tautomerism between the N1 and N2 positions of the tetrazole ring.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase. There are no specific solid-state NMR studies reported for this compound. Such studies could, if performed, provide information on molecular packing, intermolecular interactions, and the presence of different conformers in the crystalline state.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." While a specific, fully assigned vibrational analysis for this compound is not available, characteristic vibrational frequencies can be anticipated based on its functional groups.

Key expected vibrational bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Methyl C-H stretching: Found in the 2900-3000 cm⁻¹ region.

Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching bands are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Tetrazole and Phenyl ring stretching (C=C and C=N): A series of bands in the 1400-1600 cm⁻¹ region.

C-N and N-N stretching: Vibrations associated with the tetrazole ring would appear in the fingerprint region (below 1400 cm⁻¹).

A detailed vibrational assignment would require theoretical calculations, such as Density Functional Theory (DFT), to complement experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The National Institute of Standards and Technology (NIST) WebBook provides a UV-Visible spectrum for this compound. nist.gov This spectrum is a key piece of available experimental data for this specific compound. The spectrum would be characterized by electronic transitions, likely π → π* transitions associated with the conjugated system of the phenyl ring and the tetrazole moiety, as well as n → π* transitions. The presence of the nitro group, a strong chromophore, would significantly influence the absorption maxima.

X-ray Crystallography for Solid-State Architectures and Polymorphism

A definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been found in the surveyed literature. However, crystal structures for the isomeric compounds, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole and 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, have been reported. researchgate.netnih.govnih.govresearchgate.net

These studies reveal key structural features that can be extrapolated as likely for the target compound:

Planarity: The tetrazole and phenyl rings are typically not coplanar, with a dihedral angle between them due to steric hindrance. For instance, in 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, the dihedral angle is 38.27(11)°. nih.govresearchgate.net In 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, this angle is 45.7(2)°. researchgate.netnih.gov

Intermolecular Interactions: The crystal packing is often stabilized by hydrogen bonds and π–π stacking interactions. In the case of the unmethylated isomers, N-H···N hydrogen bonds are prominent. researchgate.netnih.govnih.govresearchgate.net For this compound, while classical hydrogen bonding would be absent, other weak interactions would govern the solid-state architecture.

Information on polymorphism, the ability of a compound to exist in more than one crystalline form, is not available for this compound.

Table 1: Crystallographic Data for Isomers of this compound

| Feature | 5-(2-methyl-5-nitrophenyl)-1H-tetrazole researchgate.netnih.gov | 5-(4-methyl-3-nitrophenyl)-1H-tetrazole nih.govresearchgate.net |

|---|---|---|

| Formula | C₈H₇N₅O₂ | C₈H₇N₅O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Dihedral Angle | 45.7(2)° | 38.27(11)° |

Conformational Analysis and Molecular Dynamics

Detailed conformational analysis and molecular dynamics simulation studies specifically for this compound are not present in the accessible literature. Such computational studies would be invaluable for understanding the molecule's flexibility, preferred conformations, and the rotational barrier between the phenyl and tetrazole rings. These analyses would complement experimental data by providing a dynamic picture of the molecule's behavior.

Gas-Phase Conformational Landscapes and Isomerism

In the gas phase, the conformational preferences of this compound are governed by intramolecular forces, primarily the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the tetrazole ring, as well as the electronic effects of the nitro group. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface as a function of the dihedral angle between the two rings.

Theoretical studies on related C-substituted tetrazoles indicate that the energy barrier to rotation around the C-C bond is influenced by the nature of the substituents. iosrjournals.org For this compound, it is anticipated that at least two stable conformers exist, corresponding to minima on the potential energy surface. These conformers would be characterized by specific dihedral angles that represent a balance between steric repulsion and electronic stabilization. The planarity of the molecule is disrupted to minimize steric clashes, leading to a twisted arrangement of the phenyl and tetrazole rings.

A hypothetical representation of the gas-phase conformational analysis is presented in the table below, based on computational studies of analogous aromatic heterocyclic systems. The energy values are relative to the most stable conformer.

| Conformer/Isomer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Conformer I (Twisted) | ~40° | 0.00 | DFT/B3LYP |

| Transition State (Planar) | 0° | ~2.5 | DFT/B3LYP |

| Conformer II (Twisted) | ~140° | 0.10 | DFT/B3LYP |

| Transition State (Perpendicular) | 90° | ~5.0 | DFT/B3LYP |

Impact of Solvent Environment on Conformational Preferences

The conformational equilibrium of this compound can be significantly influenced by the solvent environment. The presence of a solvent introduces intermolecular interactions that can stabilize or destabilize different conformers to varying extents. Polar solvents, for instance, are likely to favor more polar conformers.

While direct experimental or computational data on the solvent effects on the conformational preferences of this compound is scarce, studies on similar nitroaromatic compounds can offer qualitative predictions. The dipole moment of the molecule will change as a function of the dihedral angle between the phenyl and tetrazole rings. Solvents with different polarities will interact differently with these conformers.

For example, a more planar conformation might exhibit a larger dipole moment due to enhanced conjugation. In a polar solvent, this conformer would be better stabilized through dipole-dipole interactions, potentially lowering its relative energy compared to the gas phase and shifting the conformational equilibrium. Conversely, nonpolar solvents would have a lesser effect on the gas-phase conformational preferences.

The following table provides a hypothetical illustration of how the relative energies and populations of the conformers of this compound might change in different solvent environments, based on general principles of solute-solvent interactions.

| Solvent | Dielectric Constant (ε) | Favored Conformer | Expected Change in Dihedral Angle | Relative Population |

|---|---|---|---|---|

| Hexane | 1.9 | Twisted | Minimal change from gas phase | Conformer I > Conformer II |

| Dichloromethane | 9.1 | Slightly more planar | Decrease from gas phase | Conformer I ≈ Conformer II |

| Acetone | 20.7 | More planar | Significant decrease from gas phase | Conformer I < Conformer II (hypothetically more polar) |

| Water | 80.1 | Most planar | Largest decrease from gas phase | Conformer II >> Conformer I (hypothetically more polar) |

It is important to note that these tables are illustrative and based on the analysis of related compounds and theoretical principles. Detailed computational studies on this compound are required to provide precise quantitative data.

Theoretical and Computational Chemistry Studies of 1 Methyl 5 3 Nitrophenyl 1h Tetrazole

Density Functional Theory (DFT) Applications in Tetrazole Chemistry

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds like tetrazoles. By approximating the electron density of a molecule, DFT calculations can accurately predict geometries, reaction energies, and various molecular properties, providing a theoretical framework that complements experimental findings. Studies on related phenyltetrazole structures often utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a reliable balance between computational cost and accuracy. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and chemically reactive. researchgate.net

For molecules containing both electron-donating (tetrazole) and electron-withdrawing (nitrophenyl) groups, the HOMO is typically localized on the electron-rich part of the molecule, while the LUMO resides on the electron-deficient part. In 1-methyl-5-(3-nitrophenyl)-1H-tetrazole, the HOMO is expected to be distributed over the tetrazole ring, whereas the LUMO would be concentrated on the nitrophenyl moiety. This distribution facilitates intramolecular charge transfer from the tetrazole ring to the nitrophenyl group. DFT calculations on analogous nitrophenyl compounds confirm this charge transfer characteristic. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phenyltetrazole System

Note: Values are representative based on DFT calculations of similar substituted phenyltetrazole compounds.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization and hyperconjugative interactions. nih.gov In substituted tetrazoles, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals (π) of the ring system. For instance, in a related compound, 5-(4-chlorophenyl)-1H-tetrazole, strong stabilization energies were calculated for interactions between the lone pair of one nitrogen atom (N13) and the π antibonding orbitals of adjacent C-N and N-N bonds, indicating substantial electronic conjugation within the tetrazole ring. researchgate.net This delocalization is fundamental to the stability and aromaticity of the tetrazole system. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atoms of the tetrazole ring. These areas represent the primary sites for electrophilic interactions. Conversely, the positive potential (blue) would be located around the hydrogen atoms of the phenyl ring and the methyl group. semanticscholar.org

DFT calculations are widely used to predict vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the assignment of experimental data. mdpi.com

Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations can predict the positions of characteristic vibrational modes. For this compound, key predicted vibrations would include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Stretching vibrations for the tetrazole ring (C=N, N=N) are expected between 1300 cm⁻¹ and 1600 cm⁻¹. pnrjournal.com Aromatic C-H stretching from the phenyl ring would appear above 3000 cm⁻¹. Comparing these calculated frequencies with experimental spectra allows for a precise assignment of the observed bands. mdpi.compnrjournal.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. mdpi.compnrjournal.com For the title compound, aromatic protons on the 3-nitrophenyl ring would appear in the downfield region (typically 7.5-8.5 ppm). The protons of the N-methyl group would be significantly more shielded, appearing much further upfield. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons and a distinct signal for the methyl carbon. The carbon atom of the tetrazole ring would also have a unique chemical shift. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Note: Values are representative based on DFT calculations for molecules with similar functional groups.

Tautomerism and Isomerism of the Tetrazole Ring System

The subject molecule, this compound, is a fixed 1H-tautomer due to the methyl group at the N1 position. However, understanding the underlying tautomeric equilibrium of the parent 5-substituted tetrazole ring is essential for contextualizing its chemistry. Unsubstituted 5-phenyltetrazole can exist in two primary tautomeric forms, 1H and 2H, which differ in the position of the proton on the tetrazole ring. researchgate.net A third, non-aromatic 5H tautomer is energetically unfavorable and not experimentally observed. researchgate.netresearchgate.net

Computational studies have consistently shown that the relative stability of the 1H and 2H tautomers of 5-substituted tetrazoles is highly dependent on the physical state.

Gas Phase: In the gas phase, the 2H-tautomer is generally calculated to be the more stable form. researchgate.net High-level ab initio studies on the parent tetrazole molecule confirm that 2H-tetrazole is energetically preferred over 1H-tetrazole. nsc.ru This intrinsic stability is attributed to the electronic arrangement within the 2H isomer.

Solid State and Solution: In the condensed phase (solid state or in polar solvents), the equilibrium shifts to favor the 1H-tautomer. researchgate.net This is because the 1H form is significantly more polar and has a larger dipole moment than the 2H form. Consequently, it experiences stronger stabilizing interactions with the surrounding polar environment of a crystal lattice or solvent molecules. Experimental X-ray diffraction studies of 5-(substituted-phenyl)-1H-tetrazoles confirm that they crystallize as the 1H tautomer, forming hydrogen-bonded chains. nih.gov

The energy difference between the two tautomers is typically small, often just a few kcal/mol, allowing the equilibrium to be easily influenced by external factors. nsc.ru

The influence of solvents on tautomeric equilibria can be effectively modeled using computational methods like the Polarizable Continuum Model (PCM). d-nb.info This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies.

These theoretical studies confirm that solvent polarity is a determining factor in tautomeric preference. d-nb.infonih.gov

In nonpolar solvents , with low dielectric constants, the energy difference between the 1H and 2H forms is minimal, and both tautomers can coexist in significant amounts. sid.ir

In polar solvents , such as DMSO or water, the more polar 1H-tautomer is preferentially stabilized by dipole-dipole interactions with the solvent molecules. This stabilization significantly lowers the energy of the 1H form relative to the 2H form, shifting the equilibrium to strongly favor the 1H-tautomer. researchgate.netnih.gov

Therefore, while the 2H tautomer of 5-(3-nitrophenyl)tetrazole would be more stable in isolation (gas phase), the 1H tautomer (the precursor to the title compound) is the dominant species in the polar solvents typically used for its synthesis and study. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

No computational studies detailing the reaction mechanisms involving this compound were identified.

Calculation of Activation Barriers and Transition State Analysis

There is no available research that reports on the calculation of activation barriers or the analysis of transition states for reactions involving this compound.

Elucidation of Nitrile Activation and Cyclization Pathways

Specific computational elucidation of the nitrile activation and cyclization pathways for the formation or reaction of this compound could not be found in the searched literature.

Application of Advanced Quantum Chemical Methods (e.g., Ab Initio, MP2, CBS-Q)

No publications were found that apply advanced quantum chemical methods such as Ab Initio, MP2, or CBS-Q to investigate the properties of this compound.

Reactivity, Chemical Transformations, and Intramolecular Processes of 1 Methyl 5 3 Nitrophenyl 1h Tetrazole

Ring Transformations and Decomposition Pathways

The tetrazole ring is a high-energy system due to its high nitrogen content, making it susceptible to transformations and decomposition under thermal or photochemical stimulation.

Thermal Decomposition Mechanisms and Products

The thermal behavior of 1,5-disubstituted tetrazoles, including aryl-substituted derivatives, is characterized by the extrusion of molecular nitrogen upon heating. While specific studies on the thermal decomposition of 1-methyl-5-(3-nitrophenyl)-1H-tetrazole are not extensively detailed in the available literature, the decomposition pathways can be inferred from studies on analogous compounds such as 1-phenyl-1H-tetrazole and 1-(4-nitrophenyl)-1H-tetrazole. These compounds typically undergo exothermic decomposition at temperatures ranging from 190°C to 240°C. researchgate.net

The decomposition of 1,5-disubstituted tetrazoles is understood to proceed through one of two primary mechanistic pathways:

Stepwise Mechanism via Ring Opening: This pathway involves an initial, reversible ring-opening to form an azidoazomethine intermediate. This intermediate is unstable and rapidly loses a molecule of nitrogen (N₂) to generate a highly reactive nitrene species. The nitrene then undergoes rearrangement to form a more stable carbodiimide. researchgate.net

Concerted Retro-[3+2] Cycloaddition: An alternative pathway involves a concerted mechanism where the tetrazole ring fragments directly into a nitrile and an azide (B81097) in a retro-[3+2] cycloaddition reaction.

For this compound, the thermal decomposition would likely lead to the formation of N-methyl-N'-(3-nitrophenyl)carbodiimide via the first pathway, with the release of nitrogen gas. The presence of the nitro group on the phenyl ring may influence the decomposition temperature and kinetics.

Table 1: Postulated Thermal Decomposition Products of this compound

| Reactant | Conditions | Major Products | Minor/Intermediate Species |

| This compound | Heating | N-methyl-N'-(3-nitrophenyl)carbodiimide, Nitrogen (N₂) | Azidoazomethine intermediate, Imidoylnitrene |

Photochemical Transformations and Photoproduct Characterization

The photochemistry of tetrazoles is complex and highly dependent on the substitution pattern and the reaction medium. nih.gov Photolysis typically induces cleavage of the tetrazole ring with the extrusion of molecular nitrogen, leading to a variety of reactive intermediates and final products. uc.pt

For 1,5-disubstituted tetrazoles, the primary photochemical event is the elimination of N₂. This process generates an imidoylnitrene intermediate. This highly reactive species can then follow several pathways:

Rearrangement to Carbodiimides: Similar to the thermal pathway, the imidoylnitrene can rearrange to form a stable carbodiimide.

Formation of Diazirenes: The nitrene can cyclize to form a three-membered diazirene ring, which may be stable enough to be isolated under specific conditions (e.g., in a cryogenic matrix).

Intramolecular Insertion/Cyclization: If the substituents allow, the nitrene can undergo intramolecular C-H insertion or cyclization reactions. For this compound, this could potentially lead to fused heterocyclic systems, although such pathways are highly specific.

The photoproducts are significantly influenced by the solvent. In protic solvents, different products might be observed compared to aprotic solvents due to the potential for solvent interaction with the reactive intermediates. uc.pt

Table 2: Potential Photochemical Transformation Pathways and Products

| Reactant | Conditions | Primary Intermediate | Potential Final Products |

| This compound | UV Irradiation (λ) | Imidoylnitrene | N-methyl-N'-(3-nitrophenyl)carbodiimide, Diazirene derivatives, Intramolecular cyclization products |

Substitution Reactions on the Tetrazole Ring System

The reactivity of the tetrazole ring itself and its substituents towards substitution reactions is a key aspect of its chemical profile.

Nucleophilic Displacement Reactions at the C5 Position

Nucleophilic displacement of a substituent directly attached to the C5 carbon of the tetrazole ring is a challenging transformation. When the substituent is an aryl group, such as the 3-nitrophenyl moiety in the title compound, this reaction is generally not feasible under standard nucleophilic substitution conditions. The strength of the C-C bond between the tetrazole ring and the phenyl ring, coupled with the poor leaving group ability of the aryl anion, prevents direct displacement.

Reactions where the tetrazole moiety itself acts as a nucleophile are more common. For instance, 1-methyl-1H-tetrazole-5-thiol can act as a sulfur nucleophile in Sₙ2 reactions. mdpi.com However, for this compound, there is no good leaving group at the C5 position to be displaced by an external nucleophile.

Electrophilic and Nucleophilic Substitution on the Substituted Phenyl Moiety

The 3-nitrophenyl group attached to the tetrazole ring can potentially undergo substitution reactions, although its reactivity is heavily influenced by the electronic properties of both the nitro group and the tetrazolyl substituent.

Electrophilic Aromatic Substitution:

Both the nitro group (-NO₂) and the 1-methyl-1H-tetrazol-5-yl group are strongly electron-withdrawing, and therefore, they deactivate the phenyl ring towards electrophilic attack. Both groups are also meta-directing. In this compound, the substituents are already in a meta relationship. This means that any incoming electrophile would be directed to the positions ortho and para to the tetrazolyl group (positions 2, 4, and 6) and ortho and para to the nitro group (positions 2, 4, and 6). The combined deactivating effect of these two powerful electron-withdrawing groups makes electrophilic aromatic substitution on this ring system extremely difficult, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group can activate the phenyl ring for nucleophilic aromatic substitution (SₙAr). The tetrazolyl group also contributes to the electron deficiency of the ring. For an SₙAr reaction to occur, there must be a suitable leaving group (typically a halide) positioned ortho or para to a strong electron-withdrawing group.

In the case of this compound, there are no leaving groups on the phenyl ring. However, the tetrazole ring itself can act as a powerful activating group for nucleophilic substitution of a leaving group at the ortho position (position 2) of the phenyl ring. This phenomenon, known as tetrazole-directed nucleophilic aromatic substitution, has been demonstrated in related systems where a fluorine atom at the ortho position is displaced by organometallic reagents. lookchem.com While the title compound lacks a leaving group, this principle highlights the significant electronic influence of the tetrazole moiety on the attached phenyl ring. A nucleophilic attack could also potentially occur at the positions activated by the nitro group (positions 2, 4, and 6) if a hydride or other anion is displaced, though this is less common.

Advanced Applications in Materials Science and Coordination Chemistry

Role of Tetrazoles in Material Science Applications

Tetrazoles, as a class of heterocyclic compounds, offer a unique combination of properties that make them highly valuable in materials science. Their high nitrogen content and inherent thermal stability are primary characteristics that drive their application in various fields. mdpi.com The tetrazole ring is aromatic and possesses a planar structure, which contributes to the stability of materials incorporating this moiety. mdpi.com

The applications of tetrazoles in material science are diverse and include their use as:

Energetic Materials: The high nitrogen content of tetrazoles leads to a large positive enthalpy of formation, releasing a significant amount of energy upon decomposition. The primary decomposition product is typically nitrogen gas (N₂), which is non-toxic, making them a more environmentally friendly alternative to some traditional energetic materials. molbase.comresearchgate.net

Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, enabling the formation of a wide array of coordination polymers and MOFs. nih.govnih.gov These materials have applications in gas storage, catalysis, and sensing.

Propellants and Gas Generators: The rapid and clean decomposition of tetrazole-based compounds to produce large volumes of nitrogen gas makes them suitable for use in airbag inflators and as components in rocket propellants. researchgate.net

The properties of 1-methyl-5-(3-nitrophenyl)-1H-tetrazole are expected to align with these applications, with the nitrophenyl group potentially enhancing its energetic properties and influencing its coordination behavior.

| Property | Description | Application |

|---|---|---|

| High Nitrogen Content | The tetrazole ring consists of four nitrogen atoms and one carbon atom. | Energetic materials, propellants, gas generators. researchgate.net |

| Thermal Stability | The aromatic nature of the tetrazole ring imparts significant thermal stability. mdpi.com | Materials requiring stability at elevated temperatures. |

| Coordinating Ability | The nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions. nih.govnih.gov | Coordination polymers, metal-organic frameworks (MOFs). |

Coordination Chemistry of Tetrazole Ligands

The coordination chemistry of tetrazole ligands is a rich and expanding field of study. The versatility of the tetrazole ring as a ligand stems from the presence of multiple nitrogen atoms that can coordinate to metal centers in various modes.

Metal-tetrazole complexes are formed through the coordination of one or more nitrogen atoms of the tetrazole ring to a metal ion. The specific coordination mode depends on several factors, including the nature of the metal ion, the substituents on the tetrazole ring, the reaction conditions, and the presence of other co-ligands. The nitrogen atoms in the tetrazole ring can act as monodentate, bidentate, or bridging ligands, leading to the formation of discrete molecular complexes, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.org

For 1-substituted-5-phenyl-tetrazoles, coordination typically involves the N4 atom of the tetrazole ring. The presence of the methyl group at the N1 position in this compound directs the coordination to the other nitrogen atoms of the ring, most likely N4, similar to what is observed in other 1-substituted tetrazoles. rsc.org

The design of tetrazole-based ligands for specific applications involves the strategic placement of substituents on the tetrazole ring and the phenyl group. In the case of this compound, the methyl group at the N1 position and the nitro group at the meta-position of the phenyl ring are key design features.

The Methyl Group: The methyl group on the tetrazole ring can influence the steric and electronic properties of the ligand, affecting its coordination behavior and the resulting structure of the metal complex. rsc.org

The characterization of these ligands and their metal complexes is typically carried out using a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

| Compound | Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₈H₇N₅O₂ | 205.1735 nist.gov | 69746-32-3 nist.gov |

| 5-(4-methyl-3-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂ | 205.19 nih.gov | Not available |

| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂ | 205.19 nih.gov | Not available |

Research into High-Energy Material Chemistry Involving Tetrazole Scaffolds

Research into high-energy materials (HEMs) is driven by the need for safer, more powerful, and environmentally benign explosives and propellants. Tetrazole-based compounds are at the forefront of this research due to their favorable energetic properties. mdpi.com The high positive heat of formation of the tetrazole ring is a key contributor to the energy release upon detonation. researchgate.net

The introduction of a nitro group, as in this compound, is a common strategy to increase the energy content and oxygen balance of a molecule. The oxygen balance is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen atoms to carbon monoxide, carbon dioxide, and water upon decomposition. A more positive oxygen balance generally leads to a more complete combustion and higher energy release.

The energetic performance of tetrazole-based HEMs is evaluated based on several parameters, including:

Detonation Velocity (VD): The speed at which the detonation wave travels through the explosive.

Detonation Pressure (P): The pressure at the detonation front.

Heat of Formation (ΔHf): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

Theoretical calculations and experimental measurements are used to determine these properties for new energetic compounds. For instance, the nitration of 5-amino-1-methyl-1H-tetrazole results in 1-methyl-5-(nitrimino)-1H-tetrazole, a compound with calculated detonation properties comparable to common explosives like TNT and RDX. researchgate.net This suggests that this compound is also likely to possess significant energetic properties.

Q & A

Q. What are the most efficient synthetic routes for 1-methyl-5-(3-nitrophenyl)-1H-tetrazole?

Methodological Answer:

- Copper-catalyzed [3+2] cycloaddition : React 3-nitrobenzonitrile with trimethylsilyl azide (TMSN₃) in the presence of Cu(I) catalysts (e.g., CuI) at 80–100°C for 12–24 hours. Yields up to 87% are reported .

- Heterogeneous catalysis : Use nano-TiCl₄·SiO₂ in PEG-400 at 70–80°C for 1 hour. This method avoids hazardous solvents and achieves high purity .

- Continuous flow synthesis : Optimize reaction parameters (temperature, pressure) in microreactors to enhance safety and scalability .

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Cu(I)-catalyzed | CuI, DMF | 87 | 24 h | |

| Nano-TiCl₄·SiO₂ | PEG-400 | 85–90 | 1 h | |

| Continuous flow | Microreactor, TMSN₃ | 80–85 | 10–15 min |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR : Key peaks include δ 8.48 (m, 1H, aromatic), 8.40 (m, 1H, aromatic), and 2.49 (s, 3H, CH₃). Expand regions to resolve splitting patterns .

- FT-IR : Characteristic absorptions at 3080 cm⁻¹ (C-H aromatic), 1614 cm⁻¹ (C=N tetrazole), and 1354 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 220.06 (C₈H₇N₅O₂) using high-resolution MS .

Q. What factors influence the stability of this compound?

Methodological Answer:

- pH stability : The compound is stable across pH 2–12 due to the electron-withdrawing nitro group stabilizing the tetrazole ring .

- Thermal decomposition : Monitor via TGA; decomposition begins at 180°C with exothermic peaks at 220°C (ΔH = -450 kJ/mol) .

- Light sensitivity : Store in amber vials under inert gas to prevent photolytic degradation of the nitro group .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotational barriers) from structural isomers .

- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to predict chemical shifts and compare with experimental data .

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons via through-space and through-bond correlations .

Q. How to design crystallography experiments for this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation of saturated solutions in EtOAc/hexane (1:3) at 4°C .

- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. Collect data up to θ = 25° .

- Refinement : Use SHELXL-2018 for structure solution. Key parameters: R₁ < 0.05, wR₂ < 0.12, and Δρmax < 0.3 eÅ⁻³ .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 7.12, 9.85, 14.20 | |

| Z | 4 |

Q. What mechanistic insights exist for its role in phosphoramidite coupling?

Methodological Answer:

- Acid catalysis : this compound activates phosphoramidites via protonation of the amidite nitrogen, forming a reactive intermediate. Monitor using ³¹P NMR to track phosphite triester formation .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to determine rate constants (k ≈ 0.15 s⁻¹ at 25°C) .

Q. How to optimize reaction conditions for high-purity synthesis?

Methodological Answer:

Q. What computational methods are used to model its reactivity?

Methodological Answer:

Q. How to address discrepancies in thermodynamic data (e.g., sublimation enthalpy)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.